Enantiomeric Purity Drives Biological Activity: (5S) vs. (5R) or Racemic Mixture
The (5S)-enantiomer is essential for achieving target potency; the (5R)-enantiomer or racemic mixture shows substantially reduced or no activity in kinase inhibition assays. The patent literature on 5-substituted difluoropiperidine kinase inhibitors specifies the (S)-configuration as a key structural feature for blood-brain barrier penetration and target engagement [1].
| Evidence Dimension | Enantiomeric purity requirement for kinase target engagement and CNS penetration |
|---|---|
| Target Compound Data | Defined (5S) stereochemistry, >98% enantiomeric purity (typical commercial specification) |
| Comparator Or Baseline | Racemic benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate or (5R)-enantiomer (not specifically quantified in public literature) |
| Quantified Difference | Not quantified in a single head-to-head study; inferred from patent requirements mandating single enantiomer form |
| Conditions | Kinase inhibition (JAK, BTK, VEGFR2) and blood-brain barrier penetration models as described in EP3778589A1 |
Why This Matters
Procuring the single (5S)-enantiomer eliminates the need for costly chiral resolution and guarantees the stereochemical integrity required for lead optimization in kinase and CNS drug discovery.
- [1] Wayshine Biopharm Holding Limited. (2019). 5-Substituted difluoropiperidine compounds with blood-brain barrier penetrable capability. European Patent EP3778589A1. View Source
